molecular formula C28H32ClN4P B8490941 Tetrakis(anilinomethyl)phosphanium chloride CAS No. 34885-67-1

Tetrakis(anilinomethyl)phosphanium chloride

Cat. No.: B8490941
CAS No.: 34885-67-1
M. Wt: 491.0 g/mol
InChI Key: PZZCEDOHBSSTKB-UHFFFAOYSA-M
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Description

Tetrakis(anilinomethyl)phosphanium chloride is a useful research compound. Its molecular formula is C28H32ClN4P and its molecular weight is 491.0 g/mol. The purity is usually 95%.
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Properties

CAS No.

34885-67-1

Molecular Formula

C28H32ClN4P

Molecular Weight

491.0 g/mol

IUPAC Name

tetrakis(anilinomethyl)phosphanium;chloride

InChI

InChI=1S/C28H32N4P.ClH/c1-5-13-25(14-6-1)29-21-33(22-30-26-15-7-2-8-16-26,23-31-27-17-9-3-10-18-27)24-32-28-19-11-4-12-20-28;/h1-20,29-32H,21-24H2;1H/q+1;/p-1

InChI Key

PZZCEDOHBSSTKB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC[P+](CNC2=CC=CC=C2)(CNC3=CC=CC=C3)CNC4=CC=CC=C4.[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aniline (7.70g) was added to a solution of 3.83 g of tetrakis(hydroxymethyl)phosphonium chloride (THPC) in 75 ml of ethanol. There was a mild exotherm, followed immediately by the separation of solids. The mixture was stirred for 2 hours and then filtered, giving 9.15 g (93.0% yield) of tetrakis(anilinomethyl)phosphonium chloride, m.p. 129°-130°, as a white crystalline solid that yellowed rapidly on exposure to light. No further solids separated from the filtrate in the next 5 hours. The filtrate and washings, stripped under vacuum, left 1.15 g of a yellow oil containing the remainder of the product and the unreacted aniline.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Aniline (9.30g) was added all at once to a slurry of 4.76 g of tetrakis(hydroxymethyl)phosphonium chloride (THPC) in 50 ml of acetone. The THPC dissolved within one minute, with slight warming, giving a clear solution that deposited solids on standing. After 2 hr, the mixture was filtered, giving 8.15 g (66.0% yield) of tetrakis(anilinomethyl)phosphonium chloride, m.p. 120°-121°. The filtrate, concentrated on a rotary evaporator, left 16.45 g of a neutral, dark yellow liquid. Beilstein tests on these products were strongly positive on the solid fraction and faintly positive on the liquid fraction, showing that most of the chlorine went into the solid fraction.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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